molecular formula C12H13BrIN B8155883 5-Bromo-3-iodo-1-isobutyl-1H-indole

5-Bromo-3-iodo-1-isobutyl-1H-indole

Cat. No.: B8155883
M. Wt: 378.05 g/mol
InChI Key: PISJNLTVIRZDMI-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-isobutyl-1H-indole is an organic compound with the molecular formula C12H13BrIN. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-1-isobutyl-1H-indole typically involves the bromination and iodination of an indole precursor. One common method is the electrophilic substitution reaction where bromine and iodine are introduced to the indole ring under controlled conditions. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst such as iron(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Safety measures are crucial due to the handling of reactive halogen compounds .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-1-isobutyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

5-Bromo-3-iodo-1-isobutyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-isobutyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-iodo-1H-indole
  • 5-Bromo-3-iodo-1H-indazole
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

5-Bromo-3-iodo-1-isobutyl-1H-indole is unique due to its specific substitution pattern and the presence of the isobutyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-bromo-3-iodo-1-(2-methylpropyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrIN/c1-8(2)6-15-7-11(14)10-5-9(13)3-4-12(10)15/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISJNLTVIRZDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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